(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide
Overview
Description
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide is a chemical compound with the molecular formula C18H19BrN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-pyrrolidine-3-carboxylic acid.
Formation of Acetonitrile Derivative: The carboxylic acid is converted to the corresponding acetonitrile derivative through a series of reactions, including amidation and dehydration.
Diphenylation: The acetonitrile derivative is then subjected to diphenylation using appropriate reagents to introduce the diphenyl groups.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural features.
Diphenylacetonitrile: A simpler nitrile compound with diphenyl groups.
Pyrrolidine-3-carboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide is unique due to its specific combination of a pyrrolidine ring with diphenyl and nitrile groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetonitrile;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.BrH/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,20H,11-13H2;1H/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBBQWRRWKVJD-UNTBIKODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194602-27-2 | |
Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, hydrobromide (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194602-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194602272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2,2-diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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